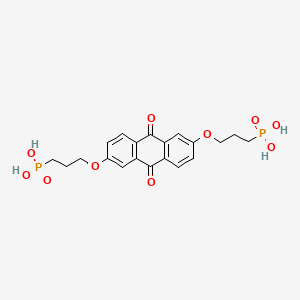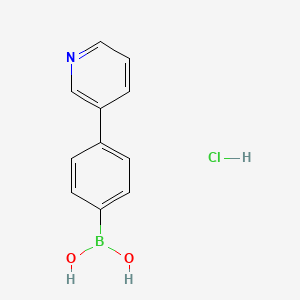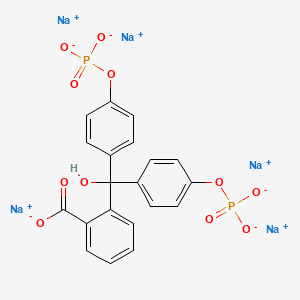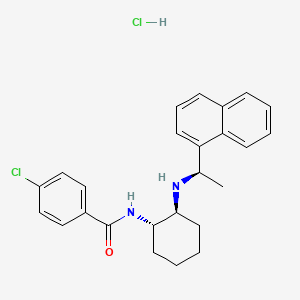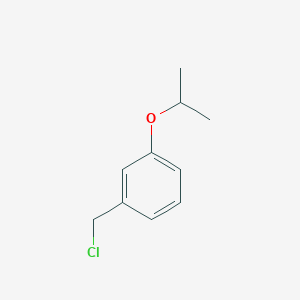
1-(Chloromethyl)-3-isopropoxybenzene
概要
説明
1-(Chloromethyl)-3-isopropoxybenzene, also known as CMIPB, is an organic compound with a molecular weight of 174.57 g/mol. It is a colorless liquid with a boiling point of 124°C and a melting point of -50°C. CMIPB is a chlorinated derivative of benzene, and is used as an intermediate in the synthesis of pharmaceuticals and other organic compounds.
科学的研究の応用
Polymerization Studies
End-Quenching in Polymer Synthesis : Alkoxybenzenes like isopropoxybenzene have been used in end-quenching TiCl4-catalyzed quasiliving isobutylene polymerizations. This process enables direct chain-end functionalization of polymers (Morgan, Martínez-Castro, & Storey, 2010).
Catalyst Comparison in Polymer Quenching : Similar alkoxybenzenes were also used for end-quenching polyisobutylene using different catalysts. These reactions showed selective and quantitative alkylations, critical for creating specialized polymers (Yang & Storey, 2015).
Isotope Studies
- Isotopic Abundance Analysis : A study investigated the impact of biofield energy treatment on isotopic abundance ratios in 1-Chloro-3-nitrobenzene, demonstrating changes in isotope effects which might affect its chemical properties (Trivedi et al., 2016).
Photoisomerization
- Photoisomerization Behavior : Research on ferrocenylazobenzenes, including chloro-substituted derivatives, explored their behavior under light and redox changes. These studies are significant in understanding light-responsive materials (Sakamoto et al., 2005).
Chemical Synthesis
Chloromethylation of Alkylbenzenes : A study focused on the chloromethylation of different alkylbenzenes, including isopropylbenzene, providing insights into synthesizing chloromethylated compounds (Pinell et al., 1984).
Olefin Metathesis Catalysts : Research into Hoveyda–Grubbs-like catalysts explored isopropoxybenzene derivatives for potential applications in olefin metathesis, a key reaction in organic synthesis (Trzaskowski & Ostrowska, 2016).
Curing Properties in Elastomers : The study of N,N-dihydroxybenzene-1,3-dicarboximidoyl dichloride in elastomer preparation highlighted the role of isopropoxybenzene derivatives in enhancing the properties of these materials (Fan et al., 2018).
Radical Polymerization
- Polymerization Mechanisms : Investigations into chloromethyl-4-(n-butylsulfinyl)methylbenzene demonstrated that both radical and anionic mechanisms occur in its polymerization, which is crucial for understanding and controlling polymer synthesis (Hontis et al., 1999).
Chemical Reactivity
Reactivity with Crown Ethers : The interaction of isopropoxybenzene derivatives with crown ethers revealed insights into the reactivity of alkoxides, contributing to a better understanding of chemical interactions (Mariani et al., 1979).
Oxidizing Reagents : Research on 2-iodylphenol ethers, including isopropoxybenzene derivatives, showed their utility as oxidizing agents in chemical synthesis (Koposov et al., 2006).
作用機序
Safety and Hazards
将来の方向性
The future directions for research on a specific compound would depend on its potential applications and the current state of knowledge about its properties and behavior. This could include further studies to better understand its properties, develop new synthesis methods, or explore potential uses .
特性
IUPAC Name |
1-(chloromethyl)-3-propan-2-yloxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO/c1-8(2)12-10-5-3-4-9(6-10)7-11/h3-6,8H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBOJRMMVAQIUEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201267203 | |
| Record name | 1-(Chloromethyl)-3-(1-methylethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201267203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
26066-16-0 | |
| Record name | 1-(Chloromethyl)-3-(1-methylethoxy)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26066-16-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Chloromethyl)-3-(1-methylethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201267203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



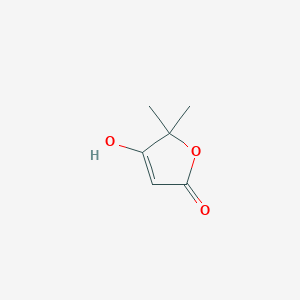


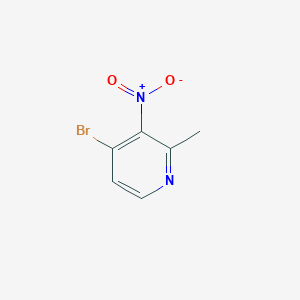
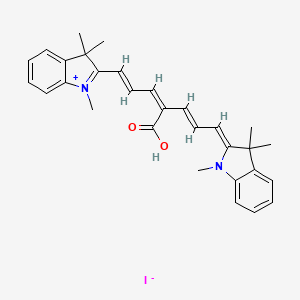
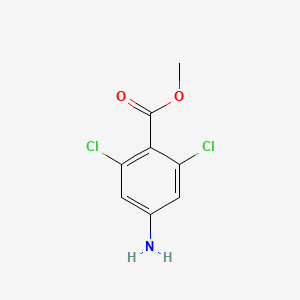

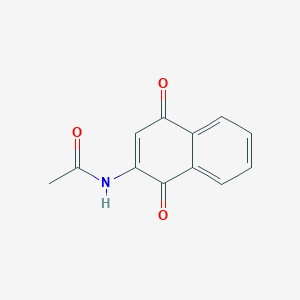
![2'-Nitro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B3028594.png)
